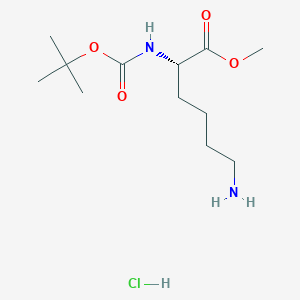
Continentalic acid
Descripción general
Descripción
Continentalic Acid is a diterpenic acid found in Aralia continentalis and has diverse biological activities . It is active against methicillin-susceptible S. aureus (MSSA) and clinical isolates of methicillin-resistant S. aureus (MRSA) . It induces apoptosis in B cell lymphoma cells and improves renal function .
Synthesis Analysis
This compound is extracted from dried Aralia continentalis roots . The extraction process involves evaluating different conditions such as sample weight, solvent concentration, extraction time, solid matrix, and the number of repeated extractions . The highest yield of this compound was achieved when unpulverized samples were subjected to a single extraction for 5 hours using 50% ethanol as the solvent .
Chemical Reactions Analysis
The extraction of this compound from Aralia continentalis involves chemical reactions, but the specific details of these reactions are not provided in the search results .
Aplicaciones Científicas De Investigación
Antidiabetic Potential
Continentalic acid, found in the roots of Aralia continentalis, has been studied for its antidiabetic potential. Research reveals its binding affinities against various targets, potentially acting through α-amylase and α-glucosidase inhibition, anti-hyperlipidemic, hepatoprotective, antioxidant, and anti-inflammatory pathways. These findings indicate a promising direction for the use of this compound in diabetes management (Liaquat, Khan, & Khan, 2021).
Anti-Inflammatory Activity
This compound has shown significant anti-inflammatory activity. In a study, it was found to inhibit the heat denaturation of albumin, suggesting its protein-stabilizing potency and potential as an anti-inflammatory agent (Han, Han, Han, Park, & Lee, 1983).
Extraction and Optimization
Optimizing the extraction of this compound from Aralia continentalis has been the focus of several studies. For example, one study used response surface methodology to determine the best conditions for extracting this compound, emphasizing the importance of solvent, temperature, and time in maximizing yield (Kim, Lee, Jo, Moon, Ji, & Kim, 2014).
Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This discovery points towards its potential use as an adjunct in treating antibiotic-resistant bacteria (Jeong, Han, Yun, & Kim, 2006).
Anticancer Potential
Studies have explored this compound's effects on cancer cells. For instance, it induced growth inhibition and apoptosis in HepG2 cells, suggesting its potential as a chemotherapeutic agent (Kwon, Jeong, Kwon, Kim, & Jang, 2008).
Nephroprotective Activity
This compound has demonstrated nephroprotective activity against LPS and E. coli-induced kidney injury. It improved renal functions, attenuated oxidative stress markers, and enhanced anti-oxidants, providing a therapeutic avenue for kidney-related disorders (Khan, Khan, Ali, Islam, Seo, & Khan, 2020).
Cytotoxic Effects
Research on the cytotoxic effects of this compound has shown promising results against various human cancer cell lines. This highlights its potential in cancer therapy (Arora, Sharma, Agrawal, & Agrawal, 2015).
Anticancer Activity in B-Cell Lymphoma
This compound has shown specific cytotoxic activities towards cancer cells, including in B-cell lymphoma, without harming normal cells. This highlights its potential for targeted cancer treatment (Jeon, Kwon, Lee, Moon, Cha, Park, Koh, Yoon, Kim, & Kim, 2021).
Mecanismo De Acción
Target of Action
Continentalic acid, a diterpenoid extracted from Aralia continentalis, has been found to have significant antibacterial activity against the oral pathogen Streptococcus mutans . In addition, it has been shown to repress the expression of pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL, which play a crucial role in the survival of cancer cells .
Mode of Action
When S. mutans is exposed to this compound, severe growth defects and unique morphology changes are observed . The proportion of unsaturated fatty acids in the cell membrane increases compared to that of saturated fatty acids in the presence of this compound . This suggests that the compound interacts with the bacterial cell membrane, altering its composition and disrupting normal cell function.
In the context of cancer, this compound has been shown to dissociate the mitochondrial membrane potential, leading to the stimulation of effector caspase 3/7 activities and, ultimately, cell death .
Biochemical Pathways
This compound treatment modulates the expression of genes or operons involved in cell membrane synthesis, cell division, and carbohydrate metabolism of S. mutans . This indicates that the compound affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Research has shown that this compound can be effectively delivered to the diseased target site via a topical route . This suggests that the compound has good bioavailability when administered topically.
Result of Action
The result of this compound’s action is a significant reduction in the growth and viability of targeted cells. In the case of S. mutans, this leads to a decrease in bacterial infection . In cancer cells, this results in increased cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds, such as those found in a topical gel, can enhance the skin penetration and therapeutic outcomes of this compound . .
Safety and Hazards
Direcciones Futuras
Continentalic Acid has shown potential in the treatment of B-cell lymphoma . It exhibits anti-cancer activities and has a synergistic inhibitory effect on the survival of B-lymphoma cells when combined with roflumilast . Therefore, it may hold significant potential for the treatment of B-cell lymphoma .
Análisis Bioquímico
Biochemical Properties
Continentalic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial cells. It has been found to exhibit antibacterial activity against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter . The compound interacts with bacterial cell walls, disrupting their integrity and leading to cell death. Additionally, this compound has been shown to induce apoptosis in B cell lymphoma cells, suggesting its potential as an anti-cancer agent .
Cellular Effects
This compound influences various cellular processes and functions. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound induces apoptosis in B cell lymphoma cells by activating caspase pathways and increasing the production of reactive oxygen species . It also improves renal function and reduces oxidative stress in a mouse model of renal injury induced by Escherichia coli and lipopolysaccharides . These effects highlight the compound’s potential therapeutic applications in treating bacterial infections and certain types of cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. In bacterial cells, it binds to cell wall components, disrupting their synthesis and leading to cell death . In mammalian cells, this compound activates caspase pathways, leading to apoptosis . It also reduces oxidative stress by decreasing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These molecular interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, the antibacterial activity of this compound remains consistent over time, while in in vivo studies, its effects on renal function and oxidative stress are sustained over several weeks . These findings suggest that this compound maintains its biological activity over time, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can induce apoptosis in B cell lymphoma cells and improve renal function in mouse models of renal injury
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as caspases, which play a crucial role in apoptosis . The compound also affects metabolic flux by reducing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as renal tissues, where it exerts its therapeutic effects . These findings suggest that this compound has a targeted distribution pattern, which may enhance its efficacy in treating specific conditions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In bacterial cells, it localizes to the cell wall, where it disrupts cell wall synthesis . In mammalian cells, this compound accumulates in the mitochondria, where it induces apoptosis by activating caspase pathways . These localization patterns underline the compound’s targeted mechanism of action.
Propiedades
IUPAC Name |
(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-XIHRTOKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




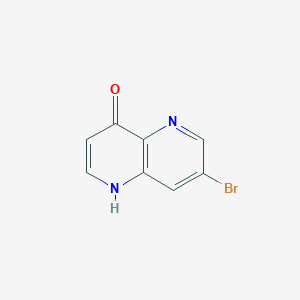
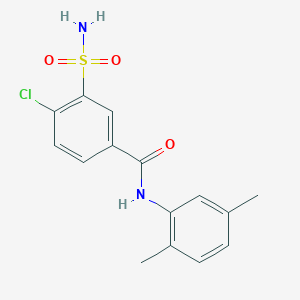
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

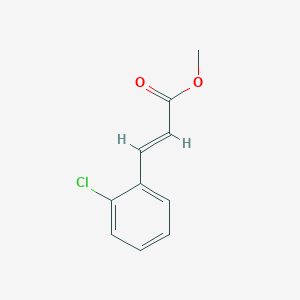


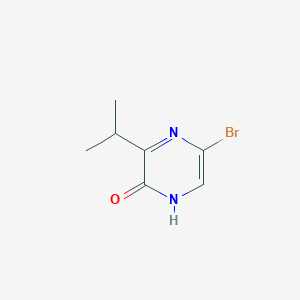
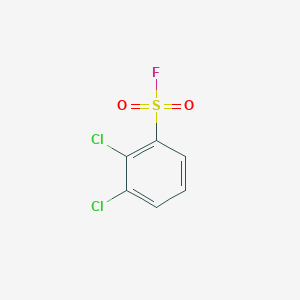
![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)
